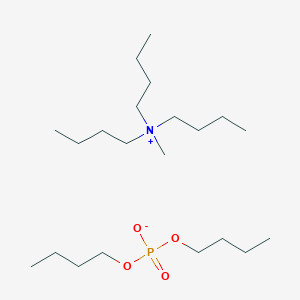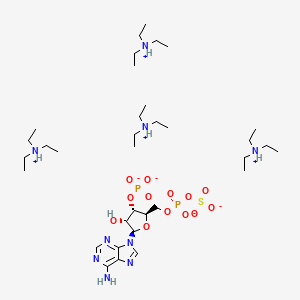
N,N-dipropylpropan-1-amine;hexafluorophosphate
Overview
Description
N,N-dipropylpropan-1-amine;hexafluorophosphate is an organic compound with the molecular formula C9H21F6NP-. It is a tertiary amine where each hydrogen atom in ammonia is substituted by a propyl group. This compound is often used in various scientific experiments due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dipropylpropan-1-amine can be synthesized by reacting propanol and ammonia in the presence of dehydrating catalysts. Another method involves reacting n-propyl chloride and ammonia under pressure. Additionally, it can be produced by the action of acetone and ammonia .
Industrial Production Methods
In industrial settings, the production of N,N-dipropylpropan-1-amine typically involves large-scale reactions using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then combined with hexafluorophosphate to form N,N-dipropylpropan-1-amine;hexafluorophosphate .
Chemical Reactions Analysis
Types of Reactions
N,N-dipropylpropan-1-amine;hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include amine oxides, primary and secondary amines, and various substituted amines depending on the specific reagents and conditions used .
Scientific Research Applications
N,N-dipropylpropan-1-amine;hexafluorophosphate is widely used in scientific research due to its versatile properties. Some of its applications include:
Mechanism of Action
The mechanism by which N,N-dipropylpropan-1-amine;hexafluorophosphate exerts its effects involves its interaction with molecular targets and pathways. As a tertiary amine, it can act as a Bronsted base, accepting protons from donor molecules. This interaction can influence various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N,N-dipropylpropan-1-amine;hexafluorophosphate include:
Tripropylamine: A tertiary amine with similar structural properties.
N,N-Dipropyl-1-propanamine: Another tertiary amine with comparable chemical behavior
Uniqueness
This compound is unique due to its combination with hexafluorophosphate, which imparts distinct properties and enhances its applicability in various scientific fields. This combination makes it more versatile compared to other similar compounds.
Properties
IUPAC Name |
N,N-dipropylpropan-1-amine;hexafluorophosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N.F6P/c1-4-7-10(8-5-2)9-6-3;1-7(2,3,4,5)6/h4-9H2,1-3H3;/q;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMLKPFYYXZMSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC.F[P-](F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21F6NP- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92416-28-9 | |
| Record name | NSC158914 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158914 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 4-chloro-2-{[(4-chlorophenyl)thio]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3183282.png)





![5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B3183342.png)




